molecular formula C14H25N3O3S B2983574 N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448078-96-3

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2983574
CAS No.: 1448078-96-3
M. Wt: 315.43
InChI Key: YVEJHMXPBSXBHN-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is modified with a sulfonamide group and a cyclohexyl-2-hydroxyethyl moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

  • Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature, pressure, and reaction time to ensure consistency and yield.

  • Quality Control: The final product undergoes rigorous quality control tests, including NMR spectroscopy, mass spectrometry, and HPLC to confirm its purity and structure.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often involving nucleophiles like ammonia or primary amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Ammonia (NH3), primary amines

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of the sulfonamide group.

  • Substitution Products: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazole core is known to bind to various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)urea: A structurally related compound with applications in polymer chemistry.

  • N-(2-hydroxyethyl)pyrazole-4-sulfonamide: Another pyrazole derivative with potential biological activity.

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: A simpler analog without the cyclohexyl-2-hydroxyethyl group.

Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S/c1-10-14(11(2)17(3)16-10)21(19,20)15-9-13(18)12-7-5-4-6-8-12/h12-13,15,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJHMXPBSXBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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